

Pharmacokinetic Profiling of 4-Piperazin-1-ylquinazoline Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: **4-Piperazin-1-ylquinazoline**

Cat. No.: **B1271201**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the pharmacokinetic profiling of **4-piperazin-1-ylquinazoline** derivatives. The following sections outline standard in vitro and in vivo assays crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which are vital for the advancement of drug candidates.

Introduction

The **4-piperazin-1-ylquinazoline** scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. A thorough understanding of their pharmacokinetic (PK) properties is essential for optimizing drug-like characteristics, predicting human dose, and ensuring safety and efficacy. This guide details the protocols for key PK assays, including in vitro metabolic stability, plasma protein binding, and in vivo pharmacokinetic studies in rodent models.

In Vitro Pharmacokinetic Assays

Metabolic Stability in Liver Microsomes

Metabolic stability assays are crucial for determining a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs) located

in the liver.[\[1\]](#)[\[2\]](#) A high metabolic turnover can lead to rapid clearance and poor bioavailability.

Quantitative Data Summary

Compound/Analog	Test System	Half-life (t _{1/2}) (min)	Intrinsic Clearance (CL _{int}) (μL/min/mg)	Reference
Analog A	Human Liver Microsomes (HLM)	45	15.4	[3]
Analog B	Human Liver Microsomes (HLM)	>60	<11.5	[3]
Analog C	Human Liver Microsomes (HLM)	25	27.7	[3]
Compound 14f	Human and Mouse Liver Microsomes	Good stability (%) remaining after 30 min was high)	Not specified	[4]
Other derivatives (unspecified)	Human and Mouse Liver Microsomes	Poor stability	Not specified	[4]

Experimental Protocol: Metabolic Stability in Liver Microsomes

This protocol is designed to assess the rate of metabolism of a test compound in liver microsomes.

Materials:

- Test compound (**4-piperazin-1-ylquinazoline** derivative)
- Liver microsomes (human, rat, mouse, or dog)[\[1\]](#)

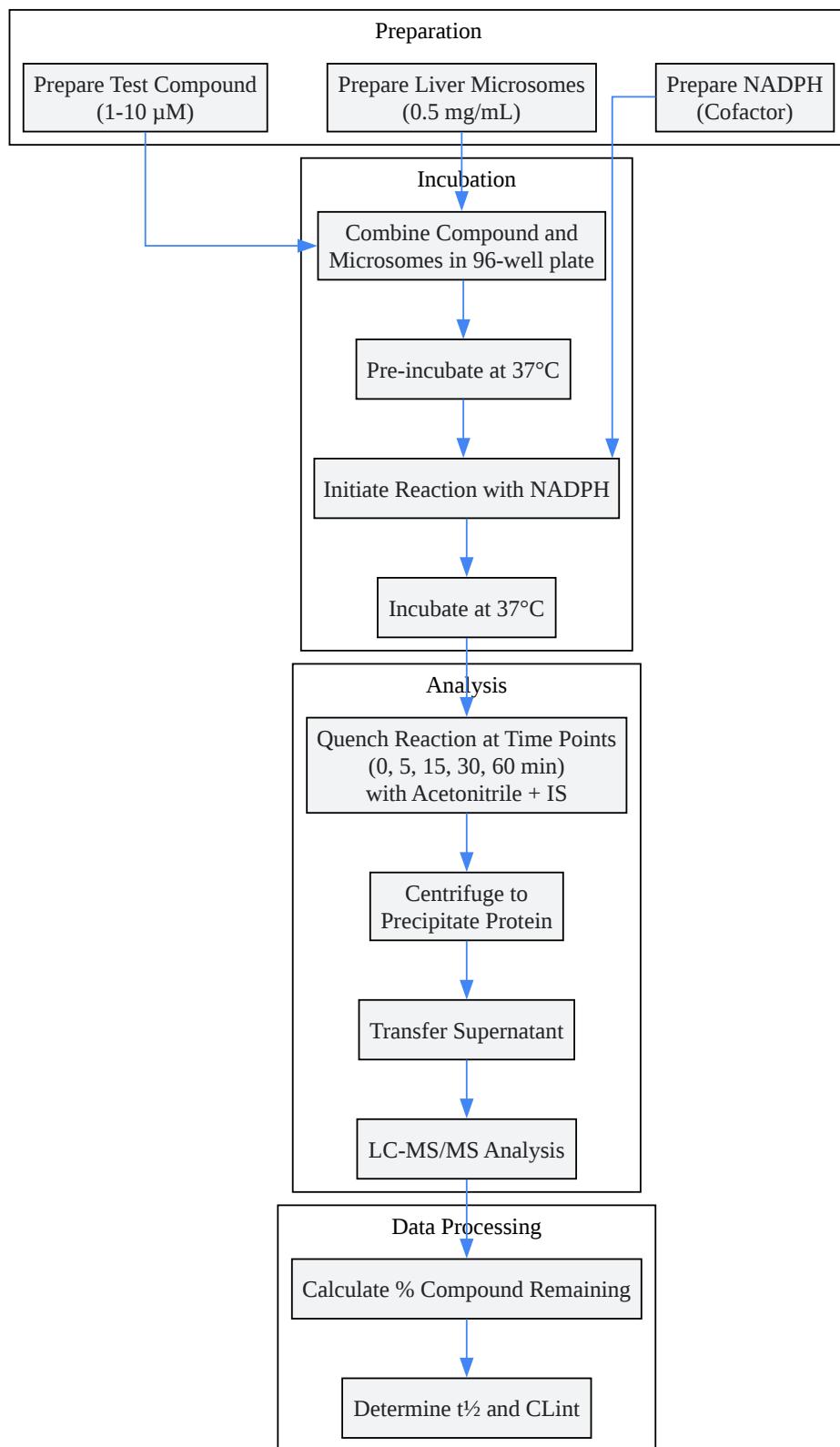
- NADPH (cofactor)[\[5\]](#)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for quenching)
- Internal standard (for LC-MS/MS analysis)
- Control compounds (with known high and low metabolic stability)
- 96-well plates
- Incubator (37°C)
- LC-MS/MS system

Procedure:

- Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final working concentration (e.g., 1-10 µM) in phosphate buffer.[\[5\]](#)
- Add liver microsomes (final protein concentration 0.5 mg/mL) to the wells of a 96-well plate.[\[5\]](#)
- Add the test compound to the wells containing the microsomes and pre-incubate at 37°C for a short period.
- Initiate the metabolic reaction by adding NADPH (final concentration ~1 mM). For a negative control, add buffer instead of NADPH.
- Incubate the plate at 37°C.
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[\[5\]](#)
- Centrifuge the plate to precipitate the proteins.

- Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
- Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
- Determine the half-life ($t_{1/2}$) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Experimental Workflow: In Vitro Metabolic Stability Assay



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Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Plasma Protein Binding (PPB)

Plasma protein binding (PPB) determines the extent to which a drug binds to proteins in the blood plasma.[\[6\]](#)[\[7\]](#) The unbound fraction of the drug is generally considered to be pharmacologically active and available for distribution and elimination.[\[7\]](#)

Quantitative Data Summary

Compound	Species	Protein Binding (%)	Method	Reference
ICI D1694 (quinazoline antifolate)	Rat	≥ 90%	Not specified	[8]

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for determining PPB.[\[6\]](#)[\[7\]](#)

Materials:

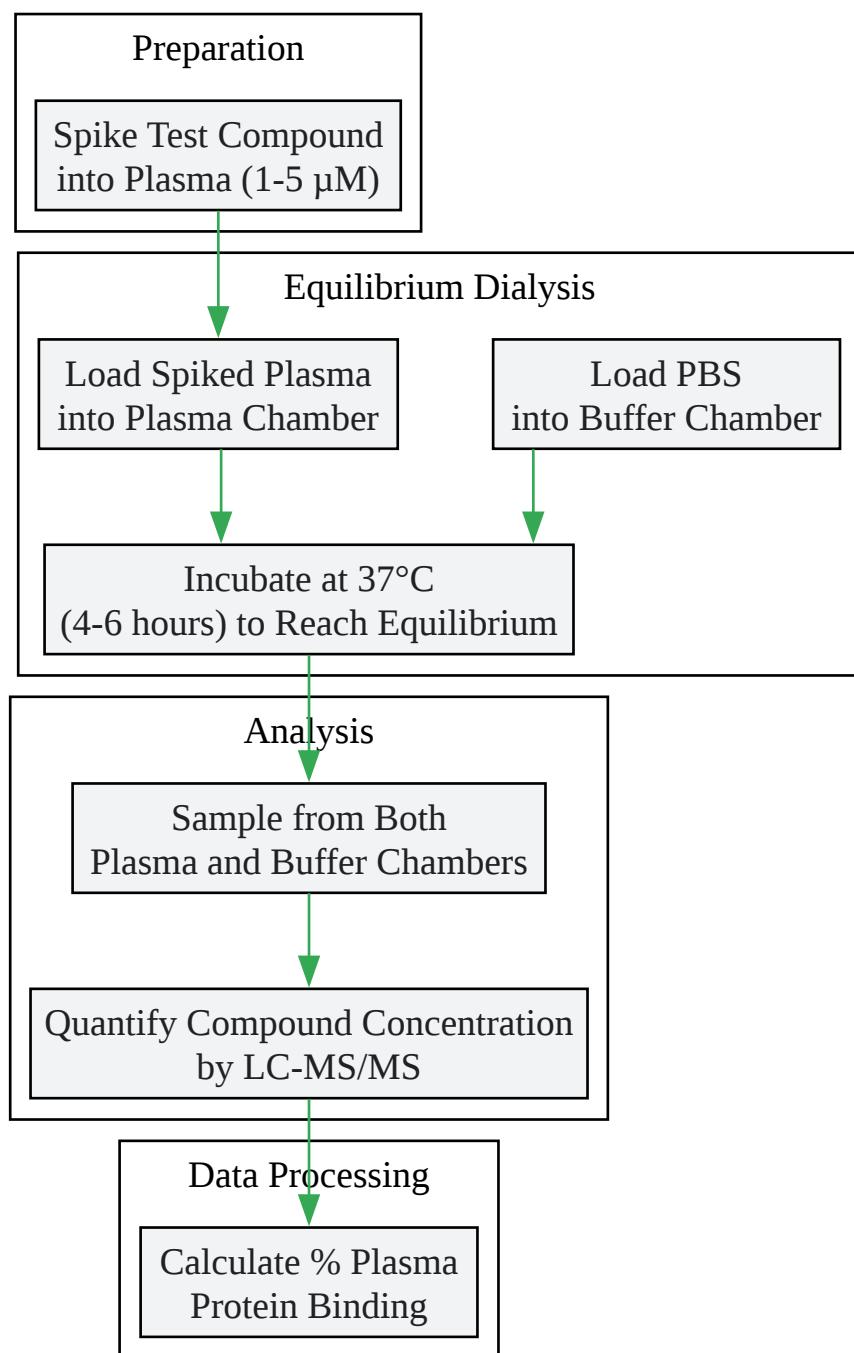
- Test compound
- Plasma (human, rat, mouse, or dog)[\[6\]](#)
- Phosphate buffered saline (PBS), pH 7.4
- Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (MWCO 12-14 kDa)[\[6\]](#)
- Incubator (37°C)
- LC-MS/MS system

Procedure:

- Prepare a stock solution of the test compound and spike it into plasma to achieve the desired final concentration (typically 1-5 μ M).[\[6\]](#)[\[7\]](#)

- Add the compound-spiked plasma to one chamber of the dialysis unit (the plasma chamber).
- Add an equal volume of PBS to the other chamber (the buffer chamber).[\[6\]](#)
- Seal the unit and incubate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[\[7\]](#)
- After incubation, take samples from both the plasma and buffer chambers.
- The concentrations of the compound in both chambers are determined by LC-MS/MS.[\[6\]](#)
- The percentage of plasma protein binding is calculated using the concentrations in the plasma and buffer chambers.

Experimental Workflow: Plasma Protein Binding Assay



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Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

In Vivo Pharmacokinetic Studies

In vivo PK studies in animal models, such as rats or mice, are essential for understanding the complete ADME profile of a compound in a living organism.[\[9\]](#) These studies provide key parameters like clearance, volume of distribution, half-life, and oral bioavailability.

Quantitative Data Summary

Compound	Species	Route	Dose (mg/kg)	CL (ml/min/kg)	t _{1/2} (h)	Bioavailability (F%)	Reference
ICI D1694	Rat	i.v.	100	10.7	0.5 (beta)	-	[8]
ICI D1694	Mouse	i.v.	100	27	0.5 (beta)	-	[8]
ICI D1694	Mouse	p.o.	Not specified	-	-	~10-20%	[8]
Compound 20	Rat	i.v.	2	Not specified	Not specified	-	[10]
Compound 20	Rat	p.o.	5	Not specified	Not specified	21%	[10]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical PK study in rats following both intravenous (IV) and oral (p.o.) administration.

Materials:

- Test compound
- Male Han Wistar rats (or other appropriate strain)[\[11\]](#)
- Vehicle for dosing (e.g., saline, PEG400/water)
- Cannulas (for IV administration and blood sampling)

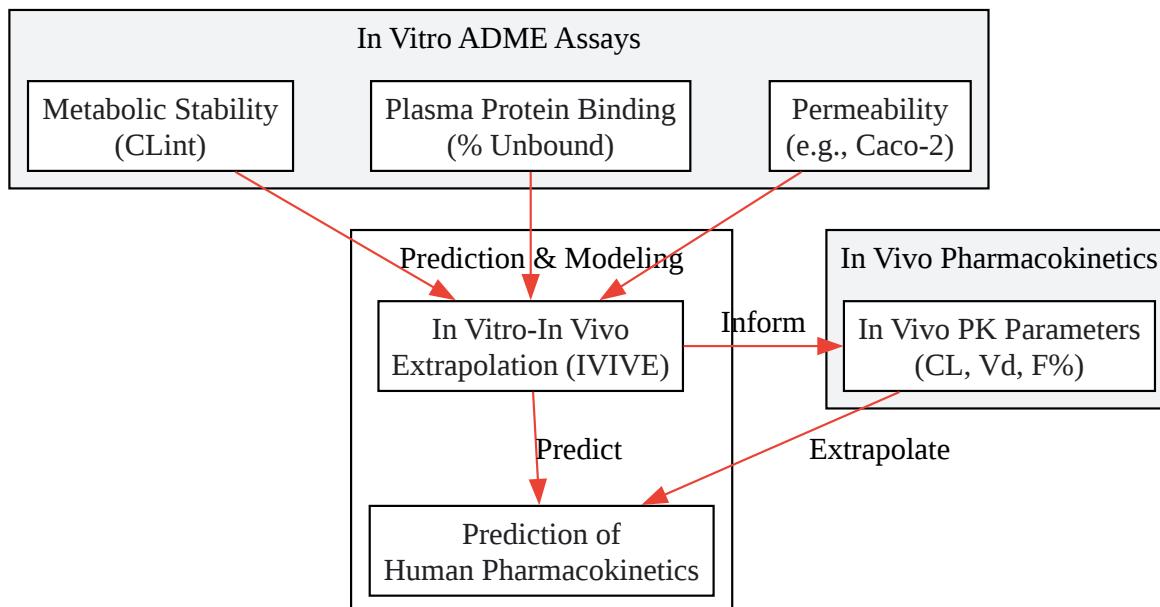
- Blood collection tubes (containing anticoagulant)
- Centrifuge
- LC-MS/MS system

Procedure:

- Fast the animals overnight before dosing.
- Administer the test compound to two groups of rats:
 - IV group: Administer a single bolus dose via a cannula in a tail vein (e.g., 2 mg/kg).
 - Oral group: Administer a single dose by oral gavage (e.g., 5 mg/kg).[\[10\]](#)
- Collect blood samples at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
- Process the blood samples by centrifugation to obtain plasma.
- Store plasma samples at -80°C until analysis.
- Extract the drug from the plasma samples and quantify the concentration using a validated LC-MS/MS method.
- Use pharmacokinetic software to calculate key PK parameters including:
 - Maximum concentration (Cmax)
 - Time to maximum concentration (Tmax)
 - Area under the concentration-time curve (AUC)
 - Clearance (CL)
 - Volume of distribution (Vd)
 - Terminal half-life (t_{1/2})

- Oral bioavailability (F%) calculated as $(AUC_{oral} / AUC_{IV}) * (Dose_{IV} / Dose_{oral}) * 100$.

Logical Relationship: In Vitro to In Vivo Extrapolation



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